2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethyl benzoate
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Overview
Description
2-{1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-[(E)-1-(4-methoxyphenyl)methylidene]hydrazino}ethyl benzoate is a complex organic compound that features a benzisothiazole ring, a methoxyphenyl group, and a benzoate ester. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-[(E)-1-(4-methoxyphenyl)methylidene]hydrazino}ethyl benzoate typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Condensation Reaction: The methoxyphenyl group can be introduced via a condensation reaction with a suitable aldehyde or ketone.
Esterification: The final step involves the esterification of the intermediate compound with benzoic acid or its derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group or the benzisothiazole ring.
Reduction: Reduction reactions can target the carbonyl groups or the nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science:
Biology
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Medicine
Pharmaceuticals: Potential use in the formulation of new drugs targeting specific diseases.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Polymer Science: Used in the development of new polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-{1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-[(E)-1-(4-methoxyphenyl)methylidene]hydrazino}ethyl benzoate depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to DNA, or interaction with cell membranes.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar benzisothiazole rings.
Methoxyphenyl Compounds: Molecules featuring the methoxyphenyl group.
Benzoate Esters: Esters derived from benzoic acid.
Uniqueness
What sets 2-{1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-[(E)-1-(4-methoxyphenyl)methylidene]hydrazino}ethyl benzoate apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C24H21N3O5S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(4-methoxyphenyl)methylideneamino]amino]ethyl benzoate |
InChI |
InChI=1S/C24H21N3O5S/c1-31-20-13-11-18(12-14-20)17-25-27(15-16-32-24(28)19-7-3-2-4-8-19)23-21-9-5-6-10-22(21)33(29,30)26-23/h2-14,17H,15-16H2,1H3/b25-17+ |
InChI Key |
UTOSXIIVJWCFPT-KOEQRZSOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N(CCOC(=O)C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN(CCOC(=O)C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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